molecular formula C8H6BrN3O B1269510 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine CAS No. 33621-62-4

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1269510
CAS RN: 33621-62-4
M. Wt: 240.06 g/mol
InChI Key: UNSGGKLETSYTPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to “5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine” often involves reactions that yield compounds with significant antimicrobial activities. For instance, a synthesis approach without solvents has been utilized for creating compounds by reacting 1,3,4-oxadiazole with different primary amines, yielding products characterized by spectroscopic methods such as 1H NMR, IR, and Mass spectroscopy, and tested for antimicrobial efficacy (Kaneria et al., 2016). Novel methods also include one-pot, four-component condensation reactions, providing an efficient approach for synthesizing fully substituted 1,3,4-oxadiazole derivatives in high yields without any catalyst or activation (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to “5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine” includes characterization by X-ray diffraction, FT-IR, UV–Vis, 1H and 13C NMR spectroscopies. Density functional theory calculations support experimental results, indicating stable molecular structures and potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical properties of “5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine” derivatives can be explored through reactions that yield products with potential bioactivities. Reactions with secondary amines lead to cyclic transformations, producing compounds with various biological activities. These processes underscore the versatility and reactivity of the 1,3,4-oxadiazole core (Ramazani & Rezaei, 2010).

Physical Properties Analysis

The physical properties of such compounds, including thermal stability and electric conductivity, are significant for materials science applications. For example, poly(1,3,4-oxadiazole amine) derivatives exhibit high thermal stability and varying electric conductivity upon doping, highlighting their potential in semiconducting and other materials applications (Saegusa, Ozeki, & Nakamura, 1996).

Chemical Properties Analysis

The chemical properties, including spectral properties and reactivity towards different chemical reagents, play a crucial role in determining the applications of “5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine” derivatives. These compounds exhibit unique UV absorption and photoluminescent properties, influenced by the aryl groups attached, indicating their utility in optical and electronic devices (Liu Yu et al., 2006).

Scientific Research Applications

Synthesis and Characterization

  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine is used in synthesizing novel compounds. It has been used in the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, characterized by 1H NMR, IR, and Mass spectroscopy (Kaneria et al., 2016).

Antimicrobial Activity

  • This compound has shown promise in antimicrobial applications. Its derivatives have been screened for antimicrobial activity against various strains of bacteria and fungi, demonstrating significant potential (Kaneria et al., 2016).

Anti-proliferative Activity

  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine derivatives have been tested for their anti-proliferative activity in vitro, revealing cytotoxic activity against human tumor cell lines (Liszkiewicz et al., 2003).

Antibacterial Activity Against Salmonella Typhi

  • The compound and its acylated derivatives have been studied for their antibacterial activity against Salmonella typhi, showing significant activity, indicating its potential in addressing bacterial infections (Salama, 2020).

properties

IUPAC Name

5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSGGKLETSYTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326761
Record name 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33621-62-4
Record name 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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